4-Octylbenzoate de méthyle

Vue d'ensemble

Description

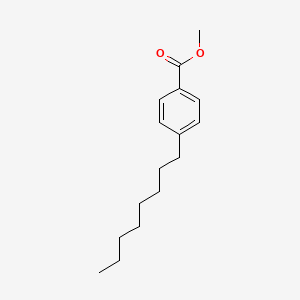

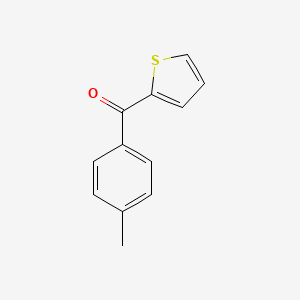

Methyl 4-octylbenzoate (MO) is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 246.35 g/mol and a boiling point of 302.3°C. MO is a derivative of benzoic acid, and is commonly synthesized from the reaction of benzoic acid and 4-octanol. It has a wide range of uses in lab experiments and is a useful tool for scientists and researchers.

Applications De Recherche Scientifique

Insecticide écologiquement sûr

Le benzoate de méthyle, un composé similaire au 4-octylbenzoate de méthyle, a été identifié comme un insecticide prometteur et écologiquement sûr . Il est présent naturellement comme métabolite dans les plantes, et son odeur attire certains insectes . Depuis 2016, de nombreuses études ont montré que le benzoate de méthyle est un pesticide efficace contre une variété de ravageurs agricoles, stockés et urbains .

Biopesticide

Le benzoate de méthyle présente plusieurs modes d'action importants, notamment comme toxique de contact, fumigant, toxique ovicide, dissuasif de l'oviposition, répulsif et attractant . Il est un candidat très prometteur pour une utilisation dans la lutte intégrée contre les ravageurs, en serre ou en plein champ .

Applications biomédicales

Les structures métallo-organiques (MOF) sont un nouveau type de matériau cristallin qui offre une large gamme d'applications dans des domaines tels que la catalyse, le génie biomédical, les conducteurs microporeux, la séparation et les biosenseurs électrochimiques . Le this compound, étant un composé organique, pourrait potentiellement être utilisé dans la formation de ces MOF.

Plateformes de biosenseurs

Les propriétés uniques des MOF, y compris une forte fluorescence, une fonctionnalité chimique et une affinité pour les sondes telles que l'ADN, les aptamères ou les anticorps, font d'eux des matériaux prometteurs pour une utilisation comme plateformes de biosenseurs ou matériaux d'électrode . Ces propriétés permettent aux MOF de détecter de manière sélective et sensible les analytes biomédicaux .

Capteurs électrochimiques

En les couplant à différentes techniques telles que les méthodes électrochimiques, de fluorescence et colorimétriques, les matériaux à base de MOF ont montré des applications prometteuses pour la détection de divers analytes . Le this compound pourrait potentiellement être utilisé dans ces applications.

Capteurs luminescents

Des technologies telles que les matériaux luminescents (comme les colorants fluorescents), les capteurs électrochimiques, les dispositifs/spectromètres/systèmes enzymatiques électrochimiluminescents, etc., sont nécessaires dans le domaine de la santé . Le this compound, en raison de sa nature organique, pourrait potentiellement être utilisé dans le développement de ces capteurs luminescents.

Mécanisme D'action

Target of Action

Methyl 4-octylbenzoate is a chemical compound with the molecular formula C16H24O2 . The primary targets of this compound are currently unknown. It’s important to note that the identification of a compound’s targets is a complex process that involves extensive biochemical and pharmacological research.

Mode of Action

It’s worth mentioning that benzoate compounds have been studied for their potential as local anesthetics In these cases, the compounds interact with their targets, typically ion channels or receptors, leading to changes in cellular function

Biochemical Pathways

Research on similar compounds, such as methyl benzoate, has shown that these compounds can be involved in the production of floral scent in certain plants . The exact pathways and downstream effects of Methyl 4-octylbenzoate remain to be determined.

Analyse Biochimique

Biochemical Properties

Methyl 4-octylbenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds. The interaction between Methyl 4-octylbenzoate and these enzymes results in the formation of 4-octylbenzoic acid and methanol. Additionally, Methyl 4-octylbenzoate may interact with proteins that have hydrophobic binding sites, given its hydrophobic nature .

Cellular Effects

Methyl 4-octylbenzoate has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific receptors and enzymes involved in signal transduction. For instance, it may alter the expression of genes related to cell cycle regulation and apoptosis. Furthermore, Methyl 4-octylbenzoate can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-octylbenzoate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, Methyl 4-octylbenzoate may inhibit the activity of certain esterases by binding to their active sites, thereby preventing the hydrolysis of other ester substrates. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-octylbenzoate can change over time due to its stability and degradation. Studies have shown that Methyl 4-octylbenzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to Methyl 4-octylbenzoate has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 4-octylbenzoate in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant harm. At high doses, Methyl 4-octylbenzoate can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

Methyl 4-octylbenzoate is involved in metabolic pathways that include its hydrolysis to 4-octylbenzoic acid and methanol. The hydrolysis is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. Additionally, Methyl 4-octylbenzoate may participate in other metabolic reactions, such as oxidation and conjugation, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body .

Transport and Distribution

The transport and distribution of Methyl 4-octylbenzoate within cells and tissues are influenced by its hydrophobic nature. It can readily diffuse across cell membranes and accumulate in lipid-rich regions, such as cell membranes and adipose tissue. Transporters and binding proteins may also facilitate its movement within the body, ensuring its proper localization and function .

Subcellular Localization

Methyl 4-octylbenzoate is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be directed to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

Propriétés

IUPAC Name |

methyl 4-octylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-2/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSKNAWLKUQLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068929 | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54256-51-8 | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54256-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054256518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)